molecular formula C6H15Cl2N3O B583580 4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl CAS No. 215229-16-6

4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl

Cat. No.: B583580
CAS No.: 215229-16-6
M. Wt: 216.106
InChI Key: WWPSDNRRMDKBHO-MPTFJDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl” is a chemical compound with the molecular formula C6H15Cl2N3O . It is used as an intermediate in the synthesis of certain pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidinone ring with an aminomethyl group and a methyloxime group attached . The molecular weight of the compound is 216.11 .

Scientific Research Applications

Synthesis of Gemifloxacin Intermediate

4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl is synthesized as an intermediate in the production of gemifloxacin, a fluoroquinolone antibacterial agent. The synthesis involves processes such as Dieckmann cyclization and reduction with NaBH4 and LiAlH4, leading to the compound's formation with a yield of 39.6% (Guo, 2009).

Chiral Pyrrolidine Derivatives Synthesis

The compound is used in the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, starting from a related pyrrolidinone. This synthesis serves as a method for producing chiral α-methylbenzyl functionality as a nitrogen protecting group, leading to various 3-methyl-3-aminomethylpyrrolidines (Suto, Turner, & Kampf, 1992).

Selective Hydrogenation for Gemifloxacin Intermediate

A novel synthetic route for 4-aminomethyl-3-Z-methoxyiminopyrrolidine methanesulfonate (AMPM), a key intermediate of gemifloxacin, is based on chemoselective hydrogenation. This process minimizes reduction of the methyloxime group, using in situ protecting agents for higher yield and selectivity (Noh et al., 2004).

Role in Maillard Reaction Products

In the Maillard reaction system involving 2-deoxy-D-ribose/methylamine, a derivative of this compound forms as a minor component. This involvement hints at its potential significance in Maillard reaction pathways and the formation of melanoidins, compounds with potential antioxidative activities (Tressl et al., 1998).

Influenza Neuraminidase Inhibitors

This compound is utilized in the synthesis of potent inhibitors of influenza neuraminidase, an enzyme critical for the proliferation of influenza viruses. The synthesized inhibitors, which include pyrrolidine cores, demonstrate strong binding and inhibitory action against neuraminidase, offering potential therapeutic applications (Wang et al., 2001).

Safety and Hazards

Safety data sheets for “4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl” are available and can provide detailed information about the safety precautions and hazards associated with this compound .

Properties

IUPAC Name

[(4E)-4-methoxyiminopyrrolidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H/b9-6-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSDNRRMDKBHO-MPTFJDTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CNCC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\1/CNCC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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